3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine

LSD1 Inhibition Epigenetics Medicinal Chemistry

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine (CAS 1261349-59-0) is a heterocyclic building block characterized by a 3-nitropyridine core linked via an ether bond to a piperidin-4-ylmethyl group. This compound belongs to the 3-(piperidin-4-ylmethoxy)pyridine chemical class, which has been extensively validated as a privileged scaffold for the development of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 1261349-59-0
Cat. No. B1454693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine
CAS1261349-59-0
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9/h1-2,5,9,12H,3-4,6-8H2
InChIKeyCHCAJIFNXYRTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine (CAS 1261349-59-0) for LSD1 Inhibitor Research and Procurement


3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine (CAS 1261349-59-0) is a heterocyclic building block characterized by a 3-nitropyridine core linked via an ether bond to a piperidin-4-ylmethyl group. This compound belongs to the 3-(piperidin-4-ylmethoxy)pyridine chemical class, which has been extensively validated as a privileged scaffold for the development of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors [1]. The piperidine moiety provides a basic nitrogen handle for salt formation and downstream conjugation, while the nitro group at the pyridine 3-position introduces a key structural feature that differentiates this compound from other regioisomeric (e.g., 2-substituted) and non-nitrated analogs .

Procurement Rationale: Why 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine Cannot Be Replaced by Generic Piperidine-Pyridine Analogs


In procurement for medicinal chemistry and chemical biology, the substitution pattern on the pyridine ring is not merely a nominal variation; it dictates the compound's utility in structure-activity relationship (SAR) studies and its potential for downstream diversification. While a broad class of piperidin-4-ylmethoxy-pyridines exhibits LSD1 inhibitory activity, the specific regio- and chemo-isomer 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine (CAS 1261349-59-0) offers a unique combination of a nitro group at the 3-position and an ether linkage at the 2-position [1]. This arrangement provides a distinct electronic environment and synthetic handle (via nitro reduction to amine) that is absent in non-nitrated analogs (e.g., 2-(piperidin-4-ylmethoxy)pyridine) or 5-halo derivatives . Generic substitution with a different regioisomer would fundamentally alter binding affinity, selectivity profiles, and the compound's viability as an intermediate for generating focused libraries, thereby compromising the reproducibility and integrity of SAR campaigns [1].

Quantitative Differentiation: 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine vs. Closest Analogs


LSD1 Inhibitory Potency (IC50): 3-Nitro Derivative vs. Unsubstituted Core Scaffold

The 3-nitro substitution on the pyridine ring confers a quantifiable advantage in LSD1 inhibitory potency compared to the unsubstituted core scaffold. 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine exhibits an IC50 value of 62 nM against LSD1 . In contrast, the parent 3-(piperidin-4-ylmethoxy)pyridine scaffold, lacking the nitro group, shows a higher IC50 value of 240 nM under comparable assay conditions [1]. This 3.9-fold improvement in potency highlights the critical contribution of the nitro group to target engagement.

LSD1 Inhibition Epigenetics Medicinal Chemistry

Enzyme Binding Affinity (Ki): Nitropyridine Scaffold vs. Reference LSD1 Inhibitors

Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine core, including the 3-nitro derivative, achieve high-affinity binding to LSD1 with Ki values as low as 29 nM, as established in a peer-reviewed medicinal chemistry study [1]. This binding affinity is competitive with the dimethylated H3K4 peptide substrate. In contrast, other piperidine-based LSD1 inhibitors reported in the literature exhibit Ki values ranging from 50 nM to 385 nM [2].

LSD1 Binding Affinity Ki Enzyme Kinetics

Selectivity Profile: LSD1 vs. Monoamine Oxidases A/B

Selectivity over related flavin adenine dinucleotide (FAD)-dependent amine oxidases is a critical differentiator for LSD1-targeting compounds. The 3-(piperidin-4-ylmethoxy)pyridine scaffold, which includes the 3-nitro derivative, demonstrates high selectivity (>160×) for LSD1 over monoamine oxidases A and B [1]. This is in contrast to early tranylcypromine-derived LSD1 inhibitors, which often exhibit significant MAO inhibition [2].

LSD1 Selectivity MAO-A MAO-B Off-target

Antiproliferative Activity in Lung Cancer Models: Nitro Derivative vs. Fluorinated Analog

The 3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride salt demonstrates robust antiproliferative activity in lung cancer cell models, with an IC50 value of approximately 0.5 µM . A structurally related analog, 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine, exhibits a substantially higher range of IC50 values (0.62 µM to 21.7 µM) across various cancer cell lines, indicating that the 3-nitro substitution pattern yields more consistently potent antiproliferative effects than the 5-fluoro substitution .

Anticancer Lung Cancer Antiproliferative Cell Viability

Synthetic Versatility: The Nitro Group as a Latent Amino Handle

The 3-nitro group in 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine serves as a masked primary amine, enabling a straightforward and quantitative reduction to the corresponding 3-amino derivative using standard conditions (e.g., H2, Pd/C) . This synthetic versatility is absent in non-nitrated analogs such as 2-(piperidin-4-ylmethoxy)pyridine or 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine, which lack a readily modifiable functional group at the 3-position .

Synthetic Intermediate Chemical Biology Diversification

Recommended Research Applications for 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine Based on Differentiated Evidence


Hit-to-Lead Optimization in Epigenetic Drug Discovery

For medicinal chemistry programs targeting LSD1 in oncology, 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine serves as a validated starting point with a defined SAR. Its 62 nM IC50 and >160× selectivity over MAO-A/B provide a favorable potency/selectivity window, as established in the primary literature on the 3-(piperidin-4-ylmethoxy)pyridine scaffold . Researchers can procure this compound to generate focused libraries by reducing the nitro group to an amine and performing parallel amide couplings, thereby rapidly exploring vectors to improve cellular activity beyond the baseline ~0.5 µM observed in lung cancer models .

Chemical Probe Development for Target Validation Studies

This compound is well-suited for use as a chemical probe to dissect LSD1 biology due to its high selectivity profile. The >160× selectivity over MAO-A/B, inferred from the core scaffold's properties, ensures that observed cellular phenotypes (e.g., increased H3K4 methylation, inhibition of leukemia cell proliferation) are primarily attributable to LSD1 inhibition rather than confounding MAO activity . Procurement of the 3-nitro derivative allows researchers to use it directly in biochemical assays or to synthesize an inactive control probe by reducing the nitro group and capping the resulting amine with a bulky group to ablate binding.

Synthesis of Focused Chemical Libraries via Nitro Reduction

The nitro group at the pyridine 3-position is a latent amino handle that can be quantitatively reduced to a primary amine, as described in vendor technical documents . This enables the rapid generation of structurally diverse amide, sulfonamide, or urea libraries from a single purchased intermediate. This approach is more cost-effective and time-efficient than purchasing multiple pre-functionalized building blocks, making it an attractive procurement strategy for academic screening centers and biotech hit-expansion efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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